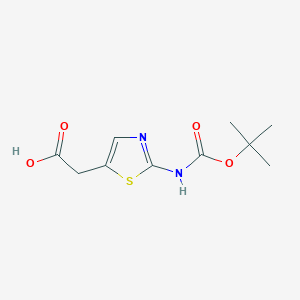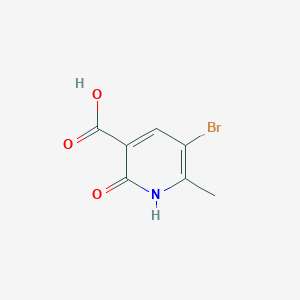
5-Bromo-2-hydroxy-6-methylnicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-hydroxy-6-methylnicotinic acid is a chemical compound that can be synthesized through the bromination of 2-hydroxynicotinic acid. The process involves the use of sodium hypobromite, which is generated from sodium bromide and a commercial bleach solution. This method is noted for its safety and high yield of the pure compound, avoiding the use of hazardous elemental bromine .
Synthesis Analysis
The synthesis of related brominated pyridine compounds has been reported in the literature. For instance, an efficient synthesis method for 5-methyl-3-(bromomethyl)pyridine hydrobromide has been developed, starting from 5-methylnicotinic acid. This method is characterized by its simplicity, efficiency, and environmental friendliness, with an overall yield of 65.9% . Another synthesis approach for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been described, which involves multiple steps including methoxylation, oxidation, and nucleophilic substitution, resulting in an overall yield of 67% . These methods provide insights into the synthesis strategies that could be applied to 5-Bromo-2-hydroxy-6-methylnicotinic acid.
Molecular Structure Analysis
While the specific molecular structure analysis of 5-Bromo-2-hydroxy-6-methylnicotinic acid is not detailed in the provided papers, the structure can be inferred from the name of the compound. It contains a pyridone ring with a bromine atom at the 5-position, a hydroxy group at the 2-position, and a methyl group at the 6-position. The presence of these functional groups can significantly influence the reactivity and interaction of the molecule with other chemical entities.
Chemical Reactions Analysis
The chemical reactions involving brominated pyridine compounds are diverse. The papers provided do not detail reactions specific to 5-Bromo-2-hydroxy-6-methylnicotinic acid, but they do describe reactions for the synthesis of related compounds. These reactions include nucleophilic substitution, methoxylation, and bromination, which are common in the chemistry of pyridine derivatives . Such reactions are likely relevant to the chemical behavior of 5-Bromo-2-hydroxy-6-methylnicotinic acid as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-hydroxy-6-methylnicotinic acid are not explicitly discussed in the provided papers. However, based on the structure of the compound, it can be predicted that the presence of the bromine atom would increase its molecular weight and possibly its reactivity due to the bromine's ability to participate in electrophilic substitution reactions. The hydroxy group may confer the compound with acidic properties, and the methyl group could contribute to its hydrophobic character. These properties are important for understanding the compound's behavior in various environments and its potential applications in chemical synthesis .
Aplicaciones Científicas De Investigación
Electrocatalytic Synthesis and Applications
5-Bromo-2-hydroxy-6-methylnicotinic acid serves as a key intermediate in the electrocatalytic synthesis of 6-aminonicotinic acid, highlighting its importance in synthetic organic chemistry. The electrosynthesis of 6-aminonicotinic acid from 2-amino-5-bromopyridine, in the presence of CO2, demonstrates the potential of 5-bromo-2-hydroxy-6-methylnicotinic acid derivatives in facilitating carbon-carbon bond formation under mild conditions. This process, especially at silver electrodes, showcases the compound's utility in generating valuable synthetic intermediates with good yields, thus underscoring its significance in the development of sustainable chemical processes (Gennaro et al., 2004).
Biocatalytic Transformation
The biocatalytic activities of specific bacterial strains towards 5-bromo-2-hydroxy-6-methylnicotinic acid derivatives offer an eco-friendly approach to synthesizing hydroxylated heterocyclic carboxylic acids. The enzymatic hydroxylation, as seen with Ralstonia/Burkholderia sp. strain DSM 6920, illustrates the compound's role in facilitating regioselective modifications, thereby producing a variety of hydroxylated derivatives. This biotransformation capability not only expands the chemical diversity accessible through biocatalysis but also emphasizes the potential of 5-bromo-2-hydroxy-6-methylnicotinic acid in contributing to green chemistry initiatives (Tinschert et al., 2000).
Coordination Chemistry and Material Science
The coordination of 5-bromo-2-hydroxy-6-methylnicotinic acid with various metal ions leads to the formation of novel complexes with potential applications in material science. For instance, the synthesis of transition metal complexes with this ligand has been explored, revealing its ability to chelate through O,O-coordination. These complexes not only contribute to our understanding of coordination chemistry but also have been investigated for their antibacterial properties, thereby opening avenues for their use in biomedical applications (Verma & Bhojak, 2018).
Safety And Hazards
Propiedades
IUPAC Name |
5-bromo-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-3-5(8)2-4(7(11)12)6(10)9-3/h2H,1H3,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAHQNRDEKWUEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609829 |
Source


|
| Record name | 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-hydroxy-6-methylnicotinic acid | |
CAS RN |
503437-35-2 |
Source


|
| Record name | 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

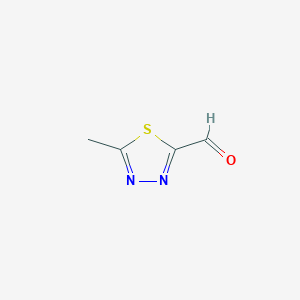

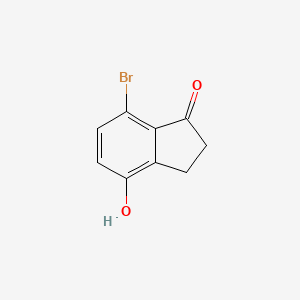
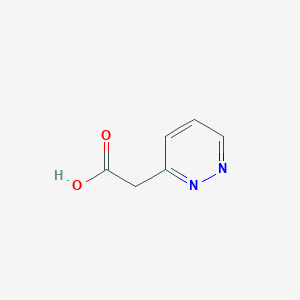
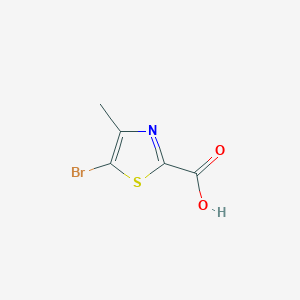
![2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1342421.png)
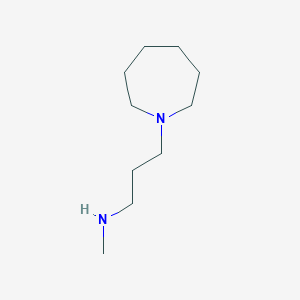
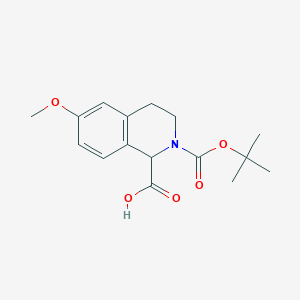
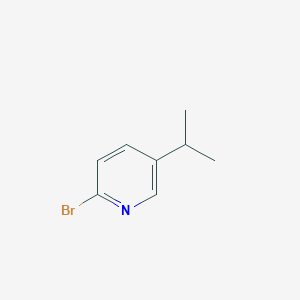
![1-[6-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1342425.png)


![2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-](/img/structure/B1342429.png)
